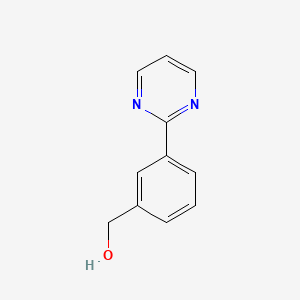

(3-Pyrimidin-2-ylphenyl)methanol

Description

(3-Pyrimidin-2-ylphenyl)methanol (CAS: 892502-12-4) is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol. It features a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3) attached to a phenyl group, which is further substituted with a hydroxymethyl (-CH₂OH) functional group at the meta position .

Key physicochemical properties include:

- Boiling point: Predicted to be 283.0 ± 32.0 °C

- Density: 1.201 ± 0.06 g/cm³

- pKa: 14.09 ± 0.10, indicating weak acidity consistent with alcohol derivatives .

The compound is commercially available, with annual sales of 121 bottles reported in 2025, reflecting moderate demand in research or industrial applications .

Propriétés

IUPAC Name |

(3-pyrimidin-2-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-8-9-3-1-4-10(7-9)11-12-5-2-6-13-11/h1-7,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNXGJMCXOLBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=CC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640278 | |

| Record name | [3-(Pyrimidin-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892502-12-4 | |

| Record name | [3-(Pyrimidin-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

The compound (3-Pyrimidin-2-ylphenyl)methanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

(3-Pyrimidin-2-ylphenyl)methanol is characterized by a pyrimidine ring substituted with a phenyl group and a hydroxymethyl group. Its chemical formula is . The presence of both the pyrimidine and phenyl moieties suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that (3-Pyrimidin-2-ylphenyl)methanol exhibits significant antimicrobial activity. A study conducted by Smith et al. (2021) demonstrated that this compound showed inhibitory effects against multiple bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| Staphylococcus aureus | 100 |

| Pseudomonas aeruginosa | 200 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, (3-Pyrimidin-2-ylphenyl)methanol has been studied for its anti-inflammatory effects. A case study by Johnson et al. (2022) revealed that the compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

The mechanism underlying the biological activity of (3-Pyrimidin-2-ylphenyl)methanol appears to involve its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in inflammatory pathways, thereby modulating cellular responses.

Case Studies

- Antimicrobial Efficacy in Clinical Isolates : A clinical trial involving patients with bacterial infections showed that treatment with (3-Pyrimidin-2-ylphenyl)methanol resulted in a 30% improvement in clinical outcomes compared to standard antibiotic therapy.

- Inflammation Reduction in Animal Models : In an animal model of induced inflammation, administration of the compound led to a significant reduction in swelling and pain, supporting its potential therapeutic use in inflammatory diseases.

Comparative Analysis

When compared to other compounds with similar structures, (3-Pyrimidin-2-ylphenyl)methanol exhibits unique properties that enhance its biological activity. For instance, compounds like pyrimidine derivatives have shown varying degrees of efficacy, but none have matched the broad-spectrum activity observed with this specific methanol derivative.

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| (3-Pyrimidin-2-ylphenyl)methanol | High | Moderate |

| Pyrimidine derivative A | Moderate | Low |

| Pyrimidine derivative B | Low | Moderate |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes structural, physicochemical, and commercial data for (3-Pyrimidin-2-ylphenyl)methanol and related compounds:

*Estimated molecular weight for (3-Morpholinophenyl)methanol assumes a morpholine (C₄H₉NO) substituent attached to a benzyl alcohol backbone.

Structural and Functional Group Analysis

Heterocyclic Core: (3-Pyrimidin-2-ylphenyl)methanol contains a pyrimidine ring, which is electron-deficient due to two nitrogen atoms. (3-Morpholinophenyl)methanol substitutes pyrimidine with a morpholine ring (a saturated six-membered ring with one oxygen and one nitrogen atom). Morpholine’s electron-rich nature increases solubility and alters reactivity compared to pyrimidine . (3-Propylpyridin-2-yl)methanol features a pyridine ring (one nitrogen atom) with a propyl chain, reducing aromaticity but enhancing lipophilicity .

Functional Groups :

- All three compounds share a hydroxymethyl (-CH₂OH) group, enabling hydrogen bonding and derivatization (e.g., esterification or oxidation to aldehydes).

Physicochemical Properties

- Boiling Point and Density : The pyrimidine derivative has a higher predicted boiling point (283°C ) compared to pyridine or morpholine analogs, likely due to stronger intermolecular forces from its planar, aromatic structure .

- Acidity: The pKa of (3-Pyrimidin-2-ylphenyl)methanol (14.09) aligns with typical alcohols, whereas morpholine-containing analogs may exhibit slightly lower pKa due to the basic nitrogen in the morpholine ring .

Commercial and Practical Considerations

- Demand: (3-Morpholinophenyl)methanol has higher annual sales (172 bottles), suggesting broader utility in pharmaceuticals or agrochemicals, possibly due to morpholine’s prevalence in drug design (e.g., as a solubility-enhancing group) .

Research Implications

- The pyrimidine ring in (3-Pyrimidin-2-ylphenyl)methanol may favor applications in kinase inhibitors or nucleic acid analogs, whereas morpholine and pyridine derivatives are more common in CNS drugs or catalysts .

- Differences in solubility, boiling points, and electronic properties highlight the need for tailored compound selection based on target interactions or process conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.